molecular formula C32H40N4Si B11943670 Tetrakis(4-(dimethylamino)phenyl)silane CAS No. 18881-91-9

Tetrakis(4-(dimethylamino)phenyl)silane

Katalognummer: B11943670
CAS-Nummer: 18881-91-9
Molekulargewicht: 508.8 g/mol
InChI-Schlüssel: ADVNPKJLFREFOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(4-(dimethylamino)phenyl)silane is an organosilicon compound with the molecular formula C32H40N4Si It is characterized by the presence of four 4-(dimethylamino)phenyl groups attached to a central silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-(dimethylamino)phenyl)silane typically involves the reaction of silicon tetrachloride with 4-(dimethylamino)phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

SiCl4+4C6H4(NMe2)MgBrSi(C6H4(NMe2))4+4MgBrCl\text{SiCl}_4 + 4 \text{C}_6\text{H}_4(\text{NMe}_2)\text{MgBr} \rightarrow \text{Si}(\text{C}_6\text{H}_4(\text{NMe}_2))_4 + 4 \text{MgBrCl} SiCl4​+4C6​H4​(NMe2​)MgBr→Si(C6​H4​(NMe2​))4​+4MgBrCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Oxidation: Silanol derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Hydrolysis: Silanols and other silicon-containing compounds.

Wissenschaftliche Forschungsanwendungen

Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetrakis(dimethylamino)silane
  • Tetrakis(ethylmethylamino)silane
  • Tetrakis(trimethylsilyloxy)silane

Uniqueness

Tetrakis(4-(dimethylamino)phenyl)silane is unique due to the presence of the 4-(dimethylamino)phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

18881-91-9

Molekularformel

C32H40N4Si

Molekulargewicht

508.8 g/mol

IUPAC-Name

N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline

InChI

InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3

InChI-Schlüssel

ADVNPKJLFREFOI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.